molecular formula C16H22O4 B14435031 Benzoic acid, 2-((1-oxononyl)oxy)- CAS No. 75239-81-5

Benzoic acid, 2-((1-oxononyl)oxy)-

Cat. No.: B14435031
CAS No.: 75239-81-5
M. Wt: 278.34 g/mol
InChI Key: WKOGKDMPQVMDAZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((1-oxononyl)oxy)- (CAS 75239-81-5) is a substituted benzoic acid derivative with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol . Its structure consists of a benzoic acid backbone modified at the 2-position by a nonyl chain terminated with a ketone group (1-oxononyl) via an ether linkage.

Properties

CAS No.

75239-81-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-nonanoyloxybenzoic acid

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-7-12-15(17)20-14-11-9-8-10-13(14)16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19)

InChI Key

WKOGKDMPQVMDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((1-oxononyl)oxy)- can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-oxononanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between benzoic acid and 1-oxononanol. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-((1-oxononyl)oxy)- often involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with 1-oxononanol. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((1-oxononyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonic acids.

Scientific Research Applications

Benzoic acid, 2-((1-oxononyl)oxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((1-oxononyl)oxy)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 1-oxononanol, which can then exert their effects on biological systems. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Molecular Properties

The following table summarizes key structural and molecular differences between benzoic acid, 2-((1-oxononyl)oxy)- and analogous compounds:

Compound Name CAS Number Molecular Formula Substituent at 2-Position Molecular Weight (g/mol) Key Applications/Notes
Benzoic acid, 2-((1-oxononyl)oxy)- 75239-81-5 C₁₆H₂₂O₄ (1-Oxononyl)oxy (C₉H₁₇O₂) 278.34 Potential agrochemical use (inferred)
o-Anisic acid (2-Methoxybenzoic acid) 579-75-9 C₈H₈O₃ Methoxy (OCH₃) 152.15 Preservative intermediate, flavoring agent
Aspirin (2-Acetyloxybenzoic acid) 50-78-2 C₉H₈O₄ Acetyloxy (OCOCH₃) 180.16 Anti-inflammatory drug
Benzoic acid, 2-Ethoxy 134-11-2 C₉H₁₀O₃ Ethoxy (OC₂H₅) 166.17 Intermediate in organic synthesis
Benzoic acid, 2-Phenoxy 2243-42-7 C₁₃H₁₀O₃ Phenoxy (OC₆H₅) 214.22 Polymer stabilizer, chemical synthesis
Lactofen 77501-63-4 C₁₈H₁₄ClF₃NO₇ 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro- 461.76 Herbicide (post-emergence use)
Naptalam 132-66-1 C₁₈H₁₅NO₃ (1-Naphthalenylamino)carbonyl 293.32 Herbicide (selective weed control)

Functional Group Reactivity and Stability

  • Ether vs. Ester Linkages: Unlike aspirin (ester-linked acetyloxy group), the target compound’s ether-linked nonyl-ketone substituent is less prone to hydrolysis, suggesting greater environmental or metabolic stability .
  • Ketone vs. Alkoxy Groups: The 1-oxononyl group introduces a hydrophobic chain with a ketone, which may enhance lipid membrane penetration compared to smaller alkoxy groups (e.g., methoxy, ethoxy) .
  • Aromatic vs.

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